2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one
Description
2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one is a brominated benzofuran-3-one derivative featuring a substituted phenylmethylene group. Its molecular framework consists of a benzofuran-3-one core (a fused furan-benzene system with a ketone at position 3) substituted at position 2 with a 3-bromo-4-methoxyphenyl group via a methylene bridge and a hydroxyl group at position 6 (Figure 1). The compound’s molecular formula is C₁₆H₁₁BrO₄, with a molecular weight of 347.16 g/mol.
The bromine atom at the 3-position of the phenyl ring and the methoxy group at the 4-position introduce steric and electronic effects that influence reactivity and intermolecular interactions. Structural validation techniques like X-ray crystallography (utilizing programs such as SHELX ) or NMR spectroscopy are critical for confirming its geometry and purity.
Properties
IUPAC Name |
(2Z)-2-[(3-bromo-4-methoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO4/c1-20-13-5-2-9(6-12(13)17)7-15-16(19)11-4-3-10(18)8-14(11)21-15/h2-8,18H,1H3/b15-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFROUQIJSZAERV-CHHVJCJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds. This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of the resulting molecules.
Result of Action
The potential involvement of this compound in suzuki–miyaura coupling reactions suggests that it could play a role in the formation of new carbon-carbon bonds. This could lead to the synthesis of new organic compounds with potential biological activity.
Biological Activity
2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one is a synthetic compound belonging to the class of benzo[b]furan derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C16H11BrO4
- Molecular Weight : 347.164 g/mol
- IUPAC Name : (2Z)-2-[(3-bromo-4-methoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of benzo[b]furan derivatives. For instance, a review covering various benzo[b]furan derivatives from 2011 to 2022 noted that many such compounds exhibit significant antiproliferative activity against different cancer cell lines.
Key Findings:
- Selectivity Against Cancer Cells : The compound demonstrated a remarkable ability to selectively inhibit the growth of human cancer cell lines while sparing normal human aortic arterial endothelial cells (HAAECs). This selectivity is crucial for reducing side effects in potential therapeutic applications .
- Comparison with Standard Drugs : In comparative studies, the compound showed superior antiproliferative activity compared to Combretastatin-A4 (CA-4), achieving up to a tenfold increase in potency across various tested cell lines .
- Mechanism of Action : Molecular docking simulations indicated that the compound interacts with α/β tubulin, suggesting a mechanism involving disruption of microtubule dynamics, which is a common pathway for anticancer agents .
Antibacterial and Anti-inflammatory Activity
In addition to its anticancer properties, several benzo[b]furan derivatives have been evaluated for antibacterial and anti-inflammatory activities.
- Antibacterial Activity : Some derivatives have shown effectiveness against a range of bacterial strains, indicating potential as novel antibacterial agents. The exact mechanism often involves interference with bacterial cell wall synthesis or function .
- Anti-inflammatory Properties : Compounds in this class have also been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and mediators, although specific data on this compound is limited .
Case Studies
A series of studies have been conducted to evaluate the biological activity of related compounds:
- A study synthesized various benzo[b]furan derivatives and tested their activity against human cancer cell lines, reporting significant growth inhibition in several cases with IC50 values less than 1 µM for some derivatives .
- Another case study focused on the synthesis and evaluation of related furan derivatives as inhibitors of photosynthetic electron transport, showcasing their broader biological implications beyond mammalian cells .
Data Summary
The following table summarizes key biological activities reported for this compound and related compounds:
Scientific Research Applications
Medicinal Chemistry
Research indicates that 2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one exhibits significant biological activities, including:
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, making it a candidate for developing antioxidant therapies.
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, suggesting potential use in antimicrobial drug development.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.
Case Study: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines revealed that it induced apoptosis in breast cancer cells through the activation of caspase pathways. This finding supports its potential as a lead compound for new anticancer agents.
Organic Synthesis
The unique structure of this compound allows it to serve as an important intermediate in organic synthesis. It can participate in various chemical reactions such as:
- Mannich Reaction : Used to synthesize β-amino carbonyl compounds.
- Condensation Reactions : Facilitates the formation of more complex structures through reactions with aldehydes and ketones.
Synthesis Pathway Example
The synthesis typically involves multi-step organic reactions starting from simpler phenolic compounds and utilizing bromination and methoxylation techniques.
Materials Science
The compound's unique fluorescence properties make it suitable for applications in materials science, particularly in the development of fluorescent dyes and sensors. Its ability to emit light upon excitation can be harnessed for:
- Fluorescent Probes : Used in biological imaging to track cellular processes.
- Organic Light Emitting Diodes (OLEDs) : Potential applications in electronic devices due to its photonic properties.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Polarity: The target compound’s hydroxyl and methoxy groups increase polarity compared to non-hydroxylated analogs (e.g., ’s dimethoxy derivative). However, the bromine atom may counterbalance this by adding hydrophobic character.
- Solubility : The 6-hydroxy group likely improves water solubility relative to compounds with alkoxy substituents (e.g., the allyloxy group in ).
- Stability : Bromine’s electron-withdrawing effect could reduce susceptibility to electrophilic attack compared to fluorine-substituted analogs ().
Crystallographic and Computational Analysis
- X-ray Studies: The bromophenyl group’s orientation in the target compound could be compared to crystallographic data for ’s bromophenyl-substituted benzofuranone, which shows a planar benzofuran core with dihedral angles influenced by substituents .
- Software Tools : Programs like SHELXL () and ORTEP-3 () enable precise modeling of steric and electronic effects induced by substituents.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for structural characterization of this compound?
- Methodological Answer : A combination of single-crystal X-ray diffraction (SCXRD), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) is critical. SCXRD provides unambiguous confirmation of stereochemistry and bond connectivity, as demonstrated in studies of structurally related brominated benzofuran derivatives . For NMR, analyze H and C spectra to resolve methoxy, bromo, and hydroxy substituents. HRMS validates molecular weight and fragmentation patterns.
Q. What synthetic strategies are feasible for preparing this compound?
- Methodological Answer : Cascade reactions, such as [3,3]-sigmatropic rearrangements paired with aromatization, are effective for constructing the benzofuran core. For example, details a strategy using NaH in tetrahydrofuran (THF) to deprotonate intermediates, enabling cyclization. Adapt this by substituting 3-bromo-4-methoxybenzaldehyde derivatives as electrophiles in aldol-like condensations to form the methylene bridge. Purification via column chromatography (silica gel, gradient elution) is recommended .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer : Test solvents (e.g., DMSO, methanol, acetonitrile) for solubility using UV-Vis spectroscopy. For stability, conduct accelerated degradation studies under varying pH (2–12), temperatures (4–40°C), and light exposure. Monitor via HPLC-UV at 254 nm. ’s approach to handling fluorinated analogs suggests inert atmospheres (N) and dark storage at -20°C to prevent photodegradation .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved?
- Methodological Answer : If SCXRD (e.g., bond lengths in ) disagrees with NMR-derived coupling constants, perform density functional theory (DFT) calculations to model the electronic environment. Compare experimental and computed J values or dihedral angles. Cross-validate using IR spectroscopy to confirm hydrogen bonding (e.g., hydroxy group interactions) .
Q. What experimental designs are suitable for studying environmental degradation pathways?
- Methodological Answer : Follow ’s framework for abiotic/biotic transformation studies. Design microcosms with soil/water matrices spiked with the compound. Use LC-MS/MS to identify degradation products (e.g., demethylation or debromination). Include controls for photolysis (UV light), hydrolysis (pH 5–9), and microbial activity (sterilized vs. non-sterilized samples). Kinetic modeling (first-order decay) quantifies half-lives .
Q. How can reaction mechanisms for methylene bridge formation be validated?
- Methodological Answer : Employ isotopic labeling (e.g., C at the methylene carbon) to track bond formation via C NMR. Kinetic isotope effects (KIE) and intermediate trapping (e.g., using TEMPO) clarify whether the mechanism is radical-mediated or polar. ’s triazine synthesis protocol could be adapted to probe substituent effects on reaction rates .
Q. What strategies mitigate interference from bromine in mass spectrometric analysis?
- Methodological Answer : Bromine’s isotopic pattern (Br/Br ≈ 1:1) complicates HRMS interpretation. Use high-resolution instruments (Orbitrap or TOF-MS) with resolving power >50,000 to distinguish isotopic clusters. For quantification, employ a bromine-free internal standard (e.g., deuterated analogs) to normalize signal suppression .
Data Contradiction Analysis
- Example Scenario : Discrepancies in reported melting points from different synthesis batches.
- Resolution : Replicate synthesis under controlled conditions (e.g., ’s anhydrous THF and NaH dispersion ). Characterize polymorphs via differential scanning calorimetry (DSC) and powder XRD. Solvent recrystallization (e.g., ethanol vs. ethyl acetate) may yield distinct crystalline forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
